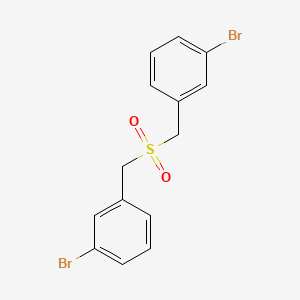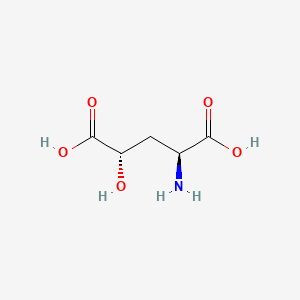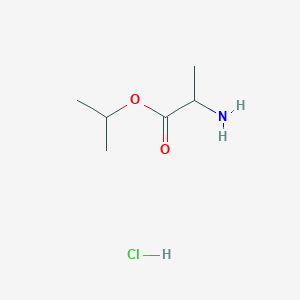
(S)-1-Pentyne-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Pentyne-3-ol is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH) attached to the same carbon atom. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-1-Pentyne-3-ol can be synthesized through various methods. One common approach involves the use of propargyl alcohol as a starting material. The synthesis typically involves the following steps:
Hydroboration-Oxidation: Propargyl alcohol undergoes hydroboration with a borane reagent, followed by oxidation with hydrogen peroxide to yield this compound.
Asymmetric Catalysis: Another method involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the formation of the (S) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The choice of catalysts and reagents is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Pentyne-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-Pentyne-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (S)-1-Pentyne-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
1-Butyne-3-ol: Similar structure but with one less carbon atom.
1-Hexyne-3-ol: Similar structure but with one additional carbon atom.
Propargyl Alcohol: Lacks the chiral center and has a simpler structure.
Uniqueness: (S)-1-Pentyne-3-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution studies. Its combination of an alkyne and hydroxyl group also provides versatile reactivity, enabling a wide range of chemical transformations.
Eigenschaften
IUPAC Name |
(3S)-pent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKEFWQPNVWTP-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)

![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)











